N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine
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Overview
Description
N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with cyclopropylmethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine typically involves the reaction of cyclopropylmethylamine with 3,4-dimethylcyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalytic hydrogenation and high-pressure reactors can also be employed to scale up the production process while maintaining the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine: shares structural similarities with other cyclohexane derivatives such as cyclohexylamine and cyclopropylmethylamine.
Cyclopropyl-containing compounds: These compounds often exhibit unique chemical and biological properties due to the strained nature of the cyclopropyl ring.
Uniqueness
- The presence of both cyclopropylmethyl and dimethyl groups on the cyclohexane ring imparts unique steric and electronic properties to this compound, distinguishing it from other similar compounds.
- Its specific substitution pattern may result in distinct reactivity and interaction profiles, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H23N |
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Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3,4-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H23N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
QIXDJEGNVQKWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCC2CC2 |
Origin of Product |
United States |
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